5-Ethyl-2-fluoroaniline CAS number and properties
5-Ethyl-2-fluoroaniline CAS number and properties
Physicochemical Profile and Synthetic Utility[1]
Executive Summary
5-Ethyl-2-fluoroaniline (CAS: 1583-89-7 ) is a specialized disubstituted aniline derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the orthogonal electronic effects of its substituents—the electron-withdrawing fluorine atom at the ortho position and the electron-donating ethyl group at the meta position (relative to the amine)—this compound offers unique reactivity patterns for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. It is a key intermediate in the development of antitubercular agents, kinase inhibitors, and advanced heterocyclic building blocks.
Identity & Physicochemical Characterization[1][4]
This compound is defined by the presence of a primary amine, a fluorine atom, and an ethyl chain on a benzene core. The specific regiochemistry (5-ethyl vs. 2-fluoro) dictates its steric and electronic profile, making it distinct from its isomer, 2-ethyl-5-fluoroaniline.
| Property | Specification |
| IUPAC Name | 5-Ethyl-2-fluoroaniline |
| CAS Number | 1583-89-7 |
| Synonyms | 3-Amino-4-fluoroethylbenzene; Benzenamine, 5-ethyl-2-fluoro- |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | CCC1=CC(=C(C=C1)F)N |
| InChI Key | CJAQFCOXWCJXNE-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
-
Physical State: Clear to pale yellow liquid or low-melting solid (dependent on purity).
-
Boiling Point: ~215–225°C (Predicted at 760 mmHg); typically distilled under reduced pressure (e.g., 95–100°C at 10 mmHg).
-
Density: ~1.09 g/cm³ (Predicted).
-
pKa (Conjugate Acid): ~3.8–4.0. The ortho-fluorine atom lowers the basicity of the aniline (compared to aniline pKa ~4.6) via inductive withdrawal, while the meta-ethyl group provides slight stabilization.
-
Solubility: Soluble in organic solvents (DCM, ethyl acetate, methanol); sparingly soluble in water.
Synthetic Pathways[1]
The synthesis of 5-ethyl-2-fluoroaniline requires careful regiochemical control to avoid the formation of the 4-ethyl-2-fluoro isomer. Two primary routes are established: the Acetophenone Reduction Route (High Specificity) and the Direct Nitration Route (Industrial/Lower Specificity).
Route A: Reduction of 5-Acetyl-2-fluoroaniline (High Fidelity)
This pathway ensures correct substituent placement by locking the carbon skeleton before the final reduction.
-
Starting Material: 1-(3-Amino-4-fluorophenyl)ethanone (CAS 2002-82-6).[3]
-
Transformation: Reduction of the carbonyl group to a methylene group.
-
Methodology:
-
Wolff-Kishner Reduction: Treatment with hydrazine hydrate (
) and strong base (KOH) in high-boiling solvent (ethylene glycol). -
Catalytic Hydrogenation: Pd/C catalyzed hydrogenation can be used if conditions are tuned to reduce the ketone without dehalogenating the aryl fluoride.
-
Route B: Nitration of 1-Ethyl-4-fluorobenzene
Direct nitration is shorter but suffers from regioselectivity issues due to competing directing effects.
-
Substrate: 1-Ethyl-4-fluorobenzene.[4]
-
Reagents:
. -
Challenge: The ethyl group is an ortho/para activator, while fluorine is an ortho/para director (but deactivating). Nitration typically favors the position ortho to the alkyl group (yielding the 2-ethyl-5-fluoro isomer). Isolation of the target 5-ethyl-2-fluoro isomer requires rigorous fractional distillation.
Figure 1: Synthetic retrosynthesis comparing the high-fidelity acetophenone reduction route against the direct nitration approach.
Reactivity & Functionalization[5]
5-Ethyl-2-fluoroaniline serves as a versatile nucleophile and scaffold. Its reactivity is governed by the steric hindrance of the ortho-fluorine and the electronic donation of the ethyl group.
3.1 Electrophilic Aromatic Substitution (EAS)
The amino group is the strongest activator. Incoming electrophiles (halogens, nitro groups) will be directed para to the amino group (Position 4) or ortho to the amino group (Position 6).
-
Position 4: Sterically accessible and activated by the amine.
-
Position 6: Sterically crowded by the ethyl group (at position 5).[5]
-
Result: Substitution predominantly occurs at Position 4 .
3.2 Heterocycle Formation
The ortho-fluoroaniline motif is a classic precursor for benzoxazoles and benzimidazoles.
-
Cyclization: Reaction with carboxylic acids or aldehydes, followed by intramolecular nucleophilic aromatic substitution (
) displacing the fluorine, yields 5-ethyl-benzoxazoles.
3.3 Sandmeyer & Diazotization
The primary amine can be converted to a diazonium salt (
-
Aryl Chlorides/Bromides: Via Cu(I) salts.
-
Phenols: Via hydrolysis.
-
Biaryls: Via Suzuki-Miyaura coupling (using the diazonium or derived halide).
Applications in Drug Development[5]
The 5-ethyl-2-fluoroaniline scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).
-
Kinase Inhibitors: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., VEGFR, EGFR). The fluorine atom modulates pKa and metabolic stability (blocking oxidation at the ring), while the ethyl group fills hydrophobic pockets.
-
Antitubercular Agents: Derivatives of this aniline, particularly fused heterobicyclic compounds (e.g., imidazo[2,1-b]oxazines), have shown bactericidal activity against Mycobacterium tuberculosis.[6] The ethyl group provides necessary lipophilicity for cell wall penetration.
-
Metabolic Stability: The fluorine at position 2 blocks metabolic hydroxylation at that site and electronically deactivates the ring slightly, potentially extending the half-life of the drug candidate.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to aniline permeability), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Nitrogen or Argon) in a cool, dark place. Anilines are prone to oxidation (darkening) upon air exposure.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; anilines are toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630567, 5-Ethyl-2-fluoroaniline. Retrieved from [Link]
-
GlobalChemMall. 1-(3-amino-4-fluorophenyl)ethanone Properties and Downstream Products. Retrieved from [Link]
- Google Patents (2016).WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis. (Demonstrates synthesis of chloro-analogues and utility of the scaffold).
Sources
- 1. 129373-04-2|4-(tert-Butyl)-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 2. 1583-89-7|5-Ethyl-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. 1-Ethyl-4-fluorobenzene | C8H9F | CID 136303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
- 6. WO2016031255A1 - Heterobicyclic compounds and their use for the treatment of tuberculosis - Google Patents [patents.google.com]
